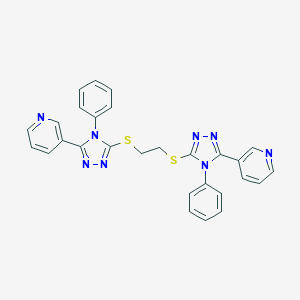
1,2-bis((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-bis((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethane is a chemical compound that has been widely used in scientific research. It belongs to the class of 1,2,4-triazole derivatives, which have been found to possess a wide range of biological activities.
Applications De Recherche Scientifique
Antimicrobial Agents
Compounds containing the 1,2,4-triazole moiety have been reported to exhibit significant antimicrobial properties . The presence of both pyridine and triazole rings in the compound suggests potential for development as an antimicrobial agent, possibly targeting a range of bacteria and fungi.
Anticancer Therapeutics
The structural complexity and the presence of multiple heterocyclic systems within this compound suggest it could be explored for anticancer activity . Heterocyclic compounds like triazoles have been known to possess antitumor properties , and further research could reveal specific cancer cell lines that this compound might target effectively.
Anti-Inflammatory Applications
Imidazole and triazole derivatives are known for their anti-inflammatory effects . This compound, with its related structural features, could be synthesized and tested for its efficacy in reducing inflammation, potentially leading to new anti-inflammatory medications.
Enzyme Inhibition
The triazole ring is a common feature in molecules designed to inhibit various enzymes . This compound could be investigated for its ability to act as an enzyme inhibitor , which is a crucial aspect in the treatment of diseases like Alzheimer’s and Parkinson’s.
Antiviral Research
Given the biological activity of triazole derivatives as antiviral agents , this compound could be synthesized and evaluated for its potential to inhibit viral replication, which could be particularly useful in the development of new antiviral drugs.
Propriétés
IUPAC Name |
3-[4-phenyl-5-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N8S2/c1-3-11-23(12-4-1)35-25(21-9-7-15-29-19-21)31-33-27(35)37-17-18-38-28-34-32-26(22-10-8-16-30-20-22)36(28)24-13-5-2-6-14-24/h1-16,19-20H,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTFIEHSQHWFPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCCSC3=NN=C(N3C4=CC=CC=C4)C5=CN=CC=C5)C6=CN=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-bis((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383397.png)
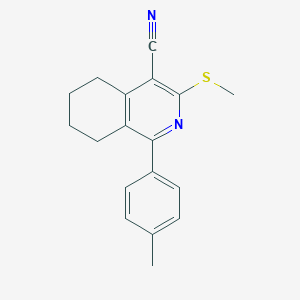
![4-(4-Methyl-1-piperazinyl)-6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B383402.png)
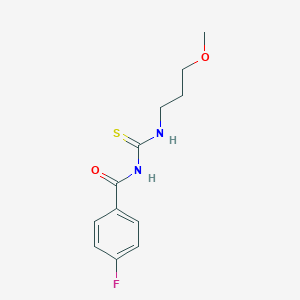
![4-[4-(5-fluoro-2-methoxybenzyl)-1-piperazinyl]-3-nitro-1-phenyl-2(1H)-quinolinone](/img/structure/B383404.png)
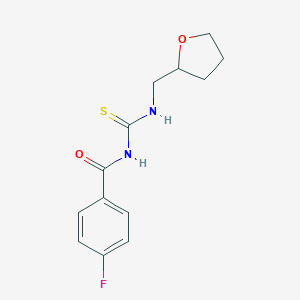
![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B383406.png)
![N-(3-chloro-4-fluorophenyl)-N'-[(2,4-dichlorophenoxy)acetyl]thiourea](/img/structure/B383408.png)
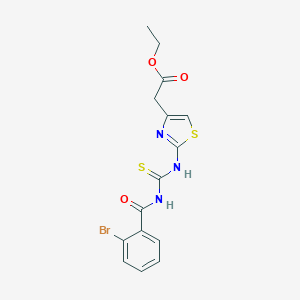
![allyl 2-[3-benzoyl-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383413.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B383419.png)
![5,11-dimethyl-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383420.png)
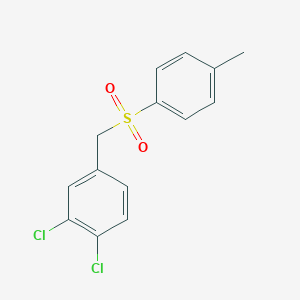
![Dimethyl 5-[({[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383422.png)